

Reproducibility of MerTK-IN-1 Data: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MerTK-IN-1

Cat. No.: B15581370

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It is highly probable that "**MerTK-IN-1**" is an internal identifier or synonym for the well-characterized MerTK inhibitor, UNC2025. This guide will therefore focus on the reproducibility of published data for UNC2025 and compare its performance with other known MerTK inhibitors.

UNC2025 is a potent, orally bioavailable dual inhibitor of Mer and FMS-like tyrosine kinase 3 (FLT3). Its activity has been documented in numerous publications, providing a basis for assessing the reproducibility of its biological effects. This guide provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and a comparison with alternative MerTK inhibitors to aid researchers in their drug development efforts.

Comparative Analysis of MerTK Inhibitor Activity

The following table summarizes the reported inhibitory activities (IC₅₀) of UNC2025 and other notable MerTK inhibitors. The consistency of IC₅₀ values for UNC2025 across different studies suggests a good degree of reproducibility for its in vitro activity.

Inhibitor	MerTK IC50 (nM)	Other Key Targets (IC50, nM)	Selectivity Highlights	Reference
UNC2025	0.74 (enzymatic)	FLT3 (0.8)	>45-fold selective for MerTK over Axl	[1]
2.7 (cellular, 697 B-ALL cells)	FLT3 (14, Molm-14 cells)	[2][3]		
0.46 (enzymatic)	FLT3 (0.35), Axl (1.65), TYRO3 (5.83)	[4][5]		
MRX-2843	1.3 (enzymatic)	FLT3 (0.64)	[1][6][7][8]	
ONO-7475	1.0 (enzymatic)	Axl (0.7)	Selective for Axl and Mer over FLT3 (147)	[9][10]
INCB081776	14 (enzymatic)	Axl (16)	>30-fold selective over TYRO3	[11]
3.17 (enzymatic)	Axl (0.61)	~30-fold selective over TYRO3	[12][13][14][15]	

Kinase Selectivity Profile of UNC2025

A key aspect of a targeted inhibitor is its selectivity. UNC2025 has been profiled against a large panel of kinases, demonstrating high selectivity for MerTK and FLT3.

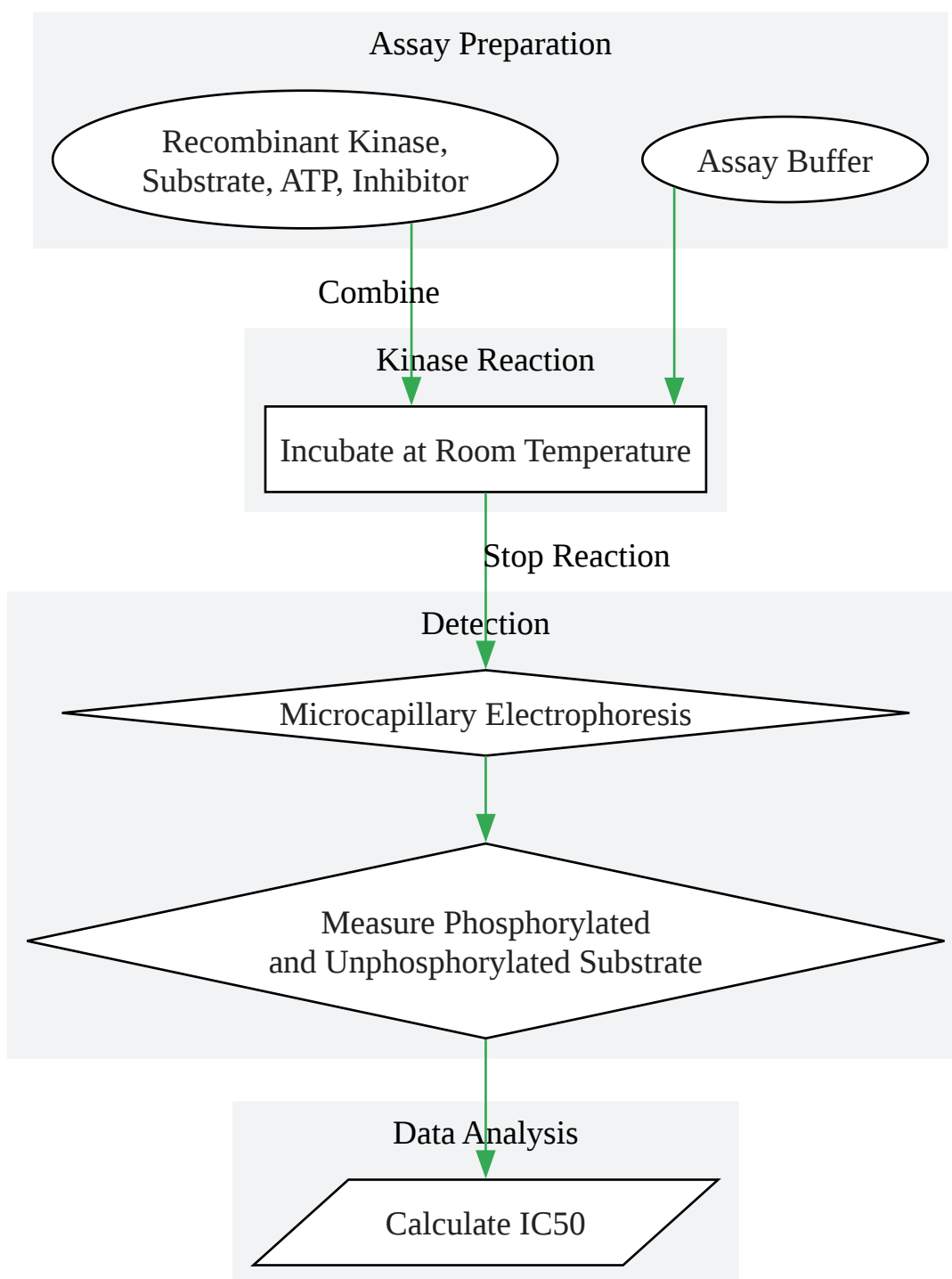
Kinase	IC50 (nM)	Reference
Mer	0.46	[4] [5]
FLT3	0.35	[4] [5]
Axl	1.65	[4] [5]
TRKA	1.67	[4] [5]
TRKC	4.38	[4] [5]
QIK	5.75	[4] [5]
TYRO3	5.83	[4] [5]
SLK	6.14	[4] [5]
NuAK1	7.97	[4] [5]
KIT	8.18	[4] [5]
Met	364	[4] [5]

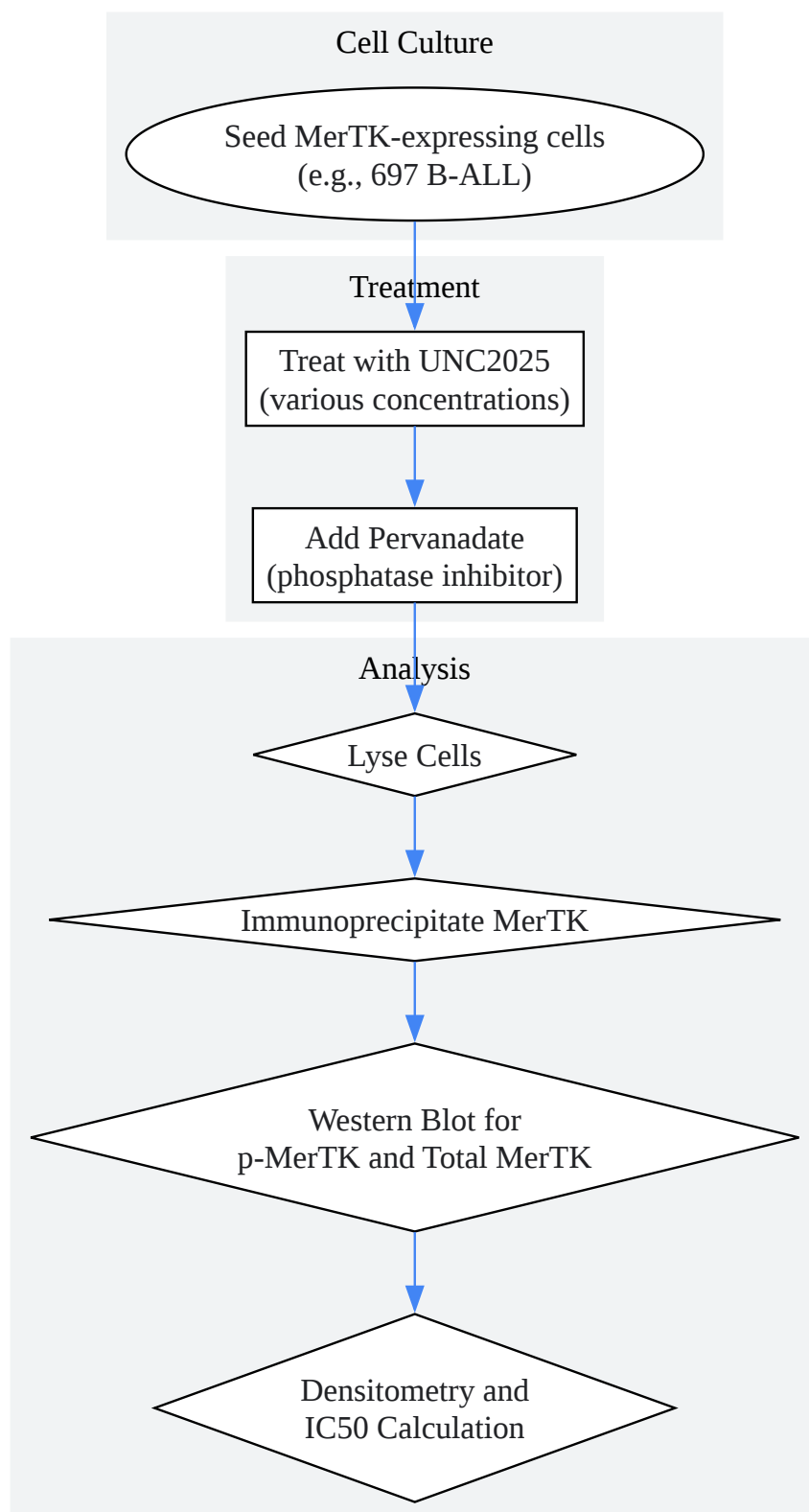
Experimental Protocols

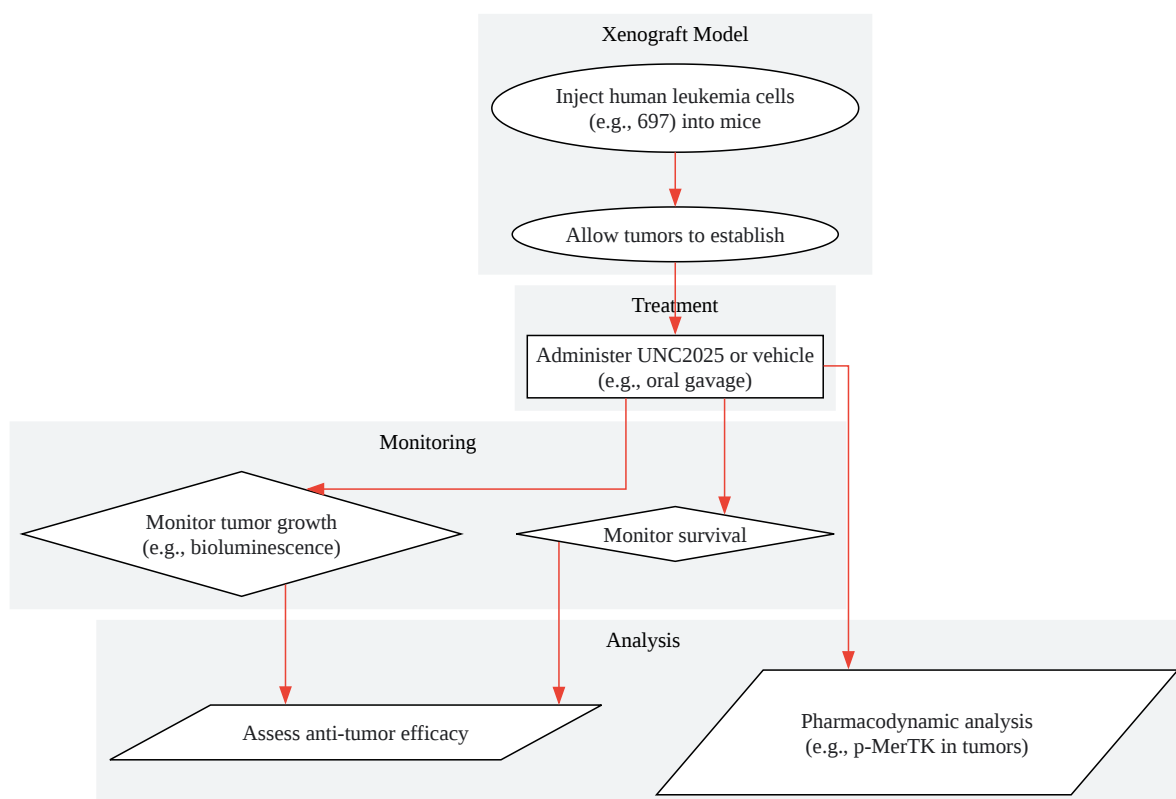
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of protocols used in the characterization of UNC2025.

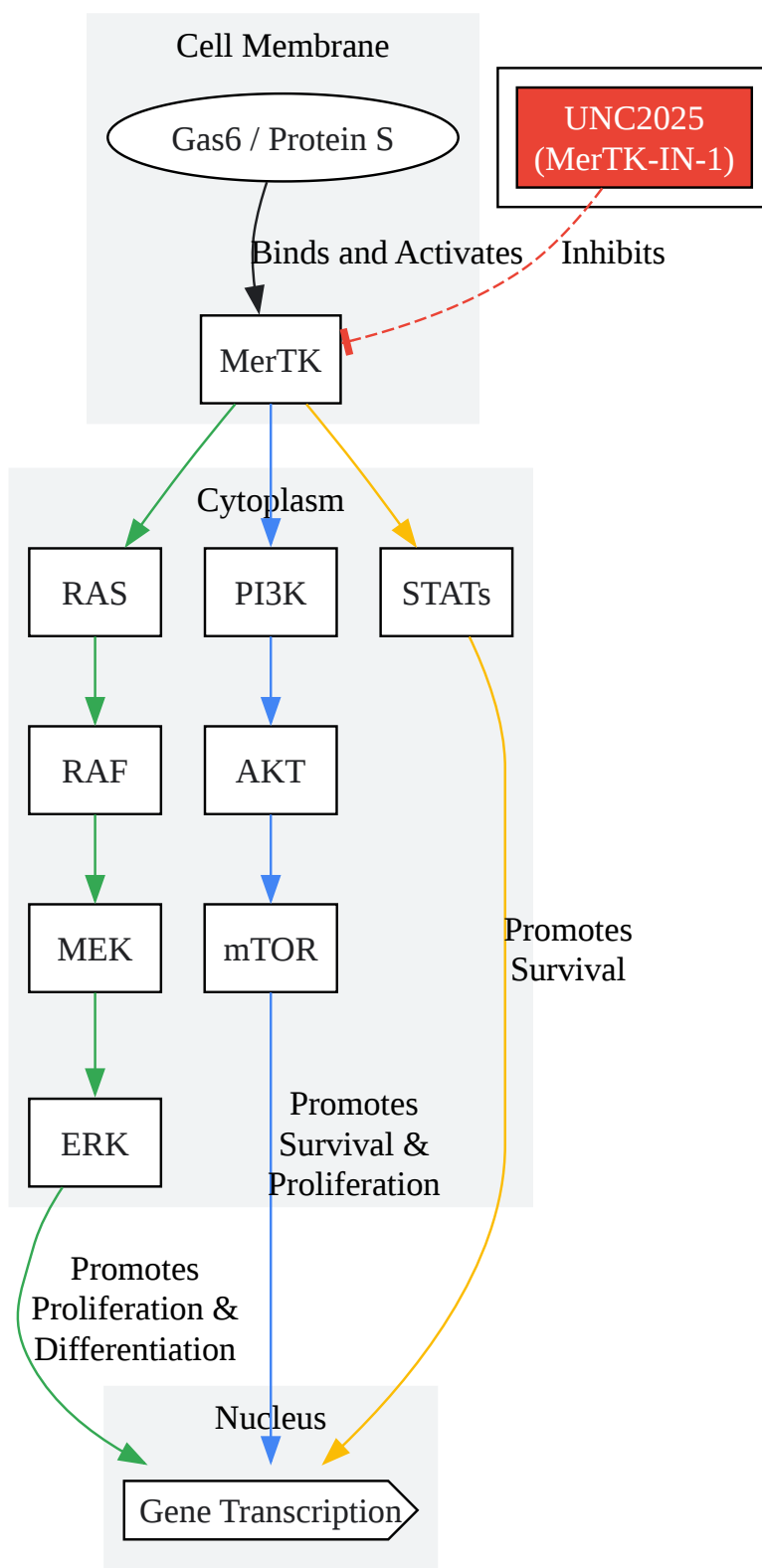
In Vitro Kinase Assay (Microcapillary Electrophoresis)

This assay is used to determine the enzymatic potency of an inhibitor.









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